3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of thiazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole and oxadiazole rings through cyclization reactions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines .
Scientific Research Applications
3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-yl)hydrazine: Known for its antifungal activity.
3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one: Exhibits cytotoxic activity against cancer cells.
Uniqueness
What sets 3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide apart is its unique combination of thiazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H15N5O2S3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[3-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15N5O2S3/c24-15(22-17-19-8-9-26-17)6-7-16-21-14(23-25-16)11-28-18-20-13(10-27-18)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,19,22,24) |
InChI Key |
UTXCZIVPVBEKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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